molecular formula C11H12N2O4 B14834229 5-Cyclopropoxy-N-methyl-2-nitrobenzamide

5-Cyclopropoxy-N-methyl-2-nitrobenzamide

Cat. No.: B14834229
M. Wt: 236.22 g/mol
InChI Key: QVNCXMYIKRYXGJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methyl-2-nitrobenzamide is a nitroaromatic compound featuring a cyclopropoxy substituent at the 5-position and a methyl group on the amide nitrogen. The 2-nitro group is a critical functional moiety, as nitroreductase enzymes can reduce it under hypoxic or enzymatic conditions, making such compounds candidates for prodrug therapies like antibody-directed enzyme-prodrug therapy (ADEPT) .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-2-nitrobenzamide

InChI

InChI=1S/C11H12N2O4/c1-12-11(14)9-6-8(17-7-2-3-7)4-5-10(9)13(15)16/h4-7H,2-3H2,1H3,(H,12,14)

InChI Key

QVNCXMYIKRYXGJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .

Scientific Research Applications

5-Cyclopropoxy-N-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide structure allows for binding to various proteins and enzymes. The exact pathways and targets are still under investigation, but it is believed to modulate specific biochemical processes .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 5-cyclopropoxy-N-methyl-2-nitrobenzamide and related compounds:

Compound Name Substituent (Position) Amide Group (N-) Key Electronic Effects
5-Cyclopropoxy-N-methyl-2-nitrobenzamide Cyclopropoxy (5) Methyl Electron-donating cyclopropoxy group
SN 23862 (2,4-dinitrobenzamide) Nitro (4) Bis(2-chloroethyl) Strong electron-withdrawing nitro group
5-Chloro-N-cyclopropyl-2-nitrobenzamide Chloro (5) Cyclopropyl Electron-withdrawing chloro substituent
4-SO₂Me analogue (12d) SO₂Me (4) Bis(2-chloroethyl) Moderate electron-withdrawing SO₂Me
Key Observations:
  • Substituent Position: Unlike SN 23862 and its 4-substituted analogues, the cyclopropoxy group in the target compound occupies the 5-position.
  • Electronic Effects: The cyclopropoxy group (electron-donating via oxygen lone pairs) contrasts with electron-withdrawing groups like nitro (SN 23862) or chloro ( compound).

Reduction Potential and Cytotoxicity

Evidence from 4-substituted analogues (e.g., SN 23862 derivatives) reveals that:

  • For example, the 4-SO₂Me analogue (12d) showed similar electronic properties to SN 23862 but exhibited lower activation (IC50 ratio of 26 vs. 145), suggesting steric or conformational factors influence enzyme binding .
  • Cytotoxicity : In aerobic conditions, cytotoxicity of 4-substituted analogues correlated with substituent σp values (electron-donating groups increased toxicity). The target compound’s 5-cyclopropoxy group, being moderately electron-donating, may confer higher inherent cytotoxicity than 4-nitro or 4-SO₂Me analogues.

Enzyme Activation in ADEPT

  • NR2 Nitroreductase Activation: For 4-substituted compounds, activation by NR2 enzyme (measured via IC50 ratios) was less dependent on substituent electronics than inherent cytotoxicity.
  • This could make the chloro analogue a better substrate for nitroreductase, though direct data are lacking.

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